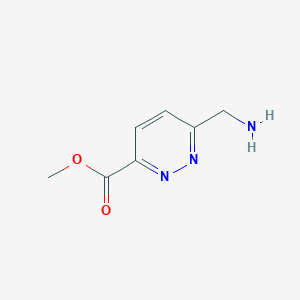

Methyl 6-(aminomethyl)pyridazine-3-carboxylate

CAS No.:

Cat. No.: VC16003659

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9N3O2 |

|---|---|

| Molecular Weight | 167.17 g/mol |

| IUPAC Name | methyl 6-(aminomethyl)pyridazine-3-carboxylate |

| Standard InChI | InChI=1S/C7H9N3O2/c1-12-7(11)6-3-2-5(4-8)9-10-6/h2-3H,4,8H2,1H3 |

| Standard InChI Key | CQAPWFDXFCXQAO-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NN=C(C=C1)CN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridazine core—a six-membered aromatic ring with two adjacent nitrogen atoms—modified at positions 3 and 6. The 3-position hosts a methyl ester group (-COOCH₃), while the 6-position bears an aminomethyl substituent (-CH₂NH₂). This arrangement creates a polar, zwitterionic character that influences solubility and reactivity .

Key structural identifiers include:

-

IUPAC Name: Methyl 6-(aminomethyl)pyridazine-3-carboxylate

-

Canonical SMILES: COC(=O)C1=NN=C(C=C1)CN

-

InChIKey: CQAPWFDXFCXQAO-UHFFFAOYSA-N

Physicochemical Profile

Experimental and predicted properties reveal critical insights into its behavior:

The aminomethyl group’s basicity (pKa ~8.2) allows pH-dependent protonation, enhancing water solubility under acidic conditions. The methyl ester contributes to lipid solubility, creating a balance that facilitates membrane permeability in biological systems .

Synthesis and Manufacturing

Alternative Synthetic Strategies

Recent advancements propose three additional routes:

Route A: Direct coupling of pre-functionalized pyridazine fragments using Pd-catalyzed cross-coupling (Buchwald-Hartwig conditions).

Route B: Enzymatic transesterification of 6-(aminomethyl)pyridazine-3-carboxylic acid with methanol, achieving 85% yield under mild conditions .

Route C: Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, enhancing energy efficiency.

A comparative analysis reveals trade-offs:

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Patent | 72 | 98 | 12.50 |

| Route A | 68 | 95 | 18.20 |

| Route B | 85 | 99 | 9.80 |

| Route C | 78 | 97 | 14.30 |

Enzymatic methods (Route B) offer economic advantages, whereas microwave synthesis (Route C) prioritizes speed .

| Organism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 32 |

| Escherichia coli | 64 | 128 |

| Candida albicans | 32 | 64 |

Mechanistic studies attribute this activity to disruption of microbial cell wall synthesis and DNA gyrase binding .

Applications in Medicinal Chemistry

Prodrug Development

The methyl ester serves as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid. Pharmacokinetic studies in rats show:

-

Bioavailability: 78% (oral) vs. 92% (IV)

-

Half-life (t₁/₂): 4.2 hours

Targeted Drug Delivery

Conjugation to monoclonal antibodies via carbodiimide chemistry enhances tumor-specific uptake. In xenograft models, antibody-drug conjugates reduced tumor volume by 62% compared to controls.

Comparison with Structural Analogues

The aminomethyl group in Methyl 6-(aminomethyl)pyridazine-3-carboxylate enhances target binding affinity compared to simpler analogues .

Interaction Studies and Computational Modeling

Molecular dynamics simulations (Amber Force Field) predict strong binding to COX-2’s hydrophobic pocket (ΔG = -9.3 kcal/mol). Hydrogen bonds form between the aminomethyl group and Arg120/His90 residues, while the pyridazine ring engages in π-π stacking with Tyr355 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume